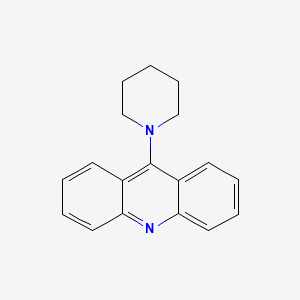

9-Piperidinoacridine

Description

Significance of the Acridine (B1665455) Core in Heterocyclic Chemistry

The acridine nucleus, composed of two benzene (B151609) rings fused to a central pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. mdpi.com Its planarity is a key feature that allows it to intercalate between the base pairs of DNA, a mechanism that is central to the biological activity of many acridine derivatives. nih.gov This interaction can disrupt crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects, which have been extensively exploited in the development of anticancer agents. nih.gov

Furthermore, the acridine scaffold is a versatile platform for chemical modification. The nitrogen atom in the central ring and the carbon atoms, particularly at the C-9 position, are reactive sites that allow for the introduction of various substituents. mdpi.com This adaptability enables chemists to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological and physical characteristics. mdpi.com The inherent fluorescence of the acridine ring system also makes it a valuable tool in the development of cellular imaging agents and probes. nih.gov

The Role of the Piperidine (B6355638) Moiety in Modulating Acridine Properties

From a physicochemical standpoint, the piperidine group can alter the solubility, lipophilicity, and basicity of the parent acridine molecule. ontosight.ai These changes are critical for the compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) within a biological system. The nitrogen atom of the piperidine ring can also participate in hydrogen bonding, which can be crucial for binding to specific enzymes or receptors. frontiersin.org In many instances, the addition of a piperidine or similar cyclic amine has been shown to be a key structural element for enhancing the biological activity of various pharmacologically active compounds. frontiersin.org

Overview of Research Trajectories for 9-Piperidinoacridine Compounds

Research into 9-piperidinoacridine and its derivatives is multifaceted, with several key trajectories aimed at harnessing its therapeutic potential.

Anticancer Research: A primary focus of research has been the development of 9-piperidinoacridine derivatives as anticancer agents. rsc.org The mechanism often involves DNA intercalation and the inhibition of topoisomerase enzymes, which are vital for resolving DNA topological problems during replication and transcription. rsc.org For instance, a series of 9-acridinyl amino acid derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. rsc.org Some of these compounds exhibited potent activity, with IC50 values comparable to or even lower than the established chemotherapeutic agent amsacrine. rsc.org

Table 1: Cytotoxicity of selected 9-acridinyl amino acid derivatives

| Compound | K562 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| 6 | 10.43 ± 1.11 | 12.87 ± 1.34 |

| 7 | 9.04 ± 1.08 | 10.12 ± 1.19 |

| 8 | 7.98 ± 0.97 | 6.12 ± 0.88 |

| 9 | 8.12 ± 1.01 | 6.03 ± 0.92 |

| Amsacrine | 8.56 ± 1.02 | 15.43 ± 1.87 |

Data sourced from a study on new 9-acridinyl amino acid derivatives. rsc.org

Neuroprotective Research: Another promising avenue of investigation is the neuroprotective potential of 9-piperidinoacridine compounds. ontosight.ai Research has suggested that some acridine derivatives may be beneficial in the context of neurodegenerative diseases like Alzheimer's. ontosight.ai The proposed mechanisms include the inhibition of enzymes such as cholinesterases and the modulation of amyloid-β aggregation. rsc.orgontosight.ai The piperidine moiety, in this context, can influence the molecule's ability to cross the blood-brain barrier and interact with targets within the central nervous system.

Antimicrobial Research: The ability of acridine derivatives to intercalate into DNA also forms the basis for their investigation as antimicrobial agents. rsc.orgontosight.ai By interfering with the genetic material of bacteria, viruses, and fungi, these compounds can inhibit their growth and proliferation. rsc.org Research in this area focuses on synthesizing 9-piperidinoacridine analogues with broad-spectrum antimicrobial activity and understanding their structure-activity relationships to optimize their efficacy against various pathogens.

Structure

3D Structure

Properties

IUPAC Name |

9-piperidin-1-ylacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-6-12-20(13-7-1)18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFQDIUNXOYVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914587 | |

| Record name | 9-(Piperidin-1-yl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-36-0 | |

| Record name | Acridine, 9-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(Piperidin-1-yl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9 Piperidinoacridine

Historical and Classical Approaches to Acridine (B1665455) Synthesis Precursors

The synthesis of the tricyclic acridine system has been a subject of chemical research for over a century. Several classical methods have been established for constructing the acridine core, each starting from different precursors and offering unique advantages and limitations. These foundational methods include the Bernthsen, Ullmann, and Friedländer syntheses.

Bernthsen Synthesis Modifications

The Bernthsen acridine synthesis, first reported in 1878, is a foundational method for producing 9-substituted acridines. researchgate.netrsc.orgwikipedia.org The classic approach involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of zinc chloride as a catalyst. nih.govmdpi.cominformativejournals.com When formic acid is used, the parent acridine is formed. informativejournals.comwikipedia.org The use of other carboxylic acids results in derivatives substituted at the 9-position. informativejournals.comwikipedia.org

Historically, this reaction required harsh conditions, typically heating the reactants to high temperatures (200–270 °C) for extended periods, often up to 24 hours, to achieve the desired cyclization. rsc.orgwikipedia.org These demanding conditions limited the scope and practicality of the synthesis. Over the years, significant modifications have been developed to improve the reaction's efficiency and broaden its applicability. One major improvement was the use of polyphosphoric acid (PPA) as a condensing agent, which can facilitate the reaction at lower temperatures, although sometimes with reduced yields. wikipedia.orgumn.edu More recent advancements include the use of microwave irradiation, which has been shown to dramatically shorten reaction times and reduce the required amount of the Lewis acid catalyst, offering a more environmentally benign approach. researchgate.net

Table 1: Comparison of Bernthsen Synthesis Conditions

| Parameter | Classical Method | Modified Method (PPA) | Modified Method (Microwave) |

|---|---|---|---|

| Catalyst | Zinc Chloride | Polyphosphoric Acid (PPA) | Zinc Chloride / p-TSA |

| Temperature | 200-270 °C wikipedia.org | Lower than classical | Elevated (via microwave) |

| Reaction Time | ~24 hours wikipedia.org | Shorter than classical | ~15 minutes umn.edu |

| Notes | Harsh conditions, limited substrate scope. rsc.org | Can result in lower yields. wikipedia.orgumn.edu | Shorter times, reduced catalyst amount. researchgate.net |

Ullmann Reaction Pathways

The Ullmann reaction, or Ullmann condensation, provides a versatile and widely used pathway to acridine precursors, specifically N-phenylanthranilic acids, which are key intermediates in the synthesis of acridones. nih.govmdpi.commdpi.com The general method involves the copper-catalyzed condensation of an aniline (B41778) derivative with an o-halobenzoic acid. mostwiedzy.plrsc.org For instance, 2-bromobenzoic acid or 2-chlorobenzoic acid can be reacted with various anilines in the presence of copper dust and a base like potassium carbonate. rsc.org

The resulting N-phenylanthranilic acid derivatives can then undergo cyclization in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to yield the corresponding acridone (B373769). mostwiedzy.plrsc.orgconicet.gov.ar This acridone is a direct precursor that can be converted to the acridine scaffold. nih.govmdpi.com This two-step process—Ullmann condensation followed by cyclization—is a cornerstone in the synthesis of a wide array of substituted acridines. rsc.org

Table 2: Typical Reactants in Ullmann Condensation for Acridone Precursors

| Aryl Halide Component | Amine Component | Catalyst | Product Intermediate |

|---|---|---|---|

| o-Chlorobenzoic acid mostwiedzy.pl | m-Nitroaniline mostwiedzy.pl | Copper mostwiedzy.pl | N-(3'-nitrophenyl)anthranilic acid mostwiedzy.pl |

| 2-Bromobenzoic acid rsc.org | Various anilines rsc.org | Copper rsc.org | 2-Arylamino benzoic acids rsc.org |

| 2,4-dichloro-5-nitrobenzoic acid | 3,5-dimethoxyaniline | Not specified | N-Aryl-anthranilic acid derivative conicet.gov.ar |

Friedländer Synthesis Adaptations

The Friedländer synthesis, traditionally used for the preparation of quinolines, has been adapted for the synthesis of acridines. researchgate.netmdpi.comresearchgate.net This method generally consists of the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). researchgate.net

In the context of acridine synthesis, an adaptation can involve the reaction of a salt of anthranilic acid with 2-cyclohexenone at elevated temperatures (e.g., 120 °C) to afford 9-methylacridine. nih.govmdpi.com Another variation involves the reaction of 2-aminobenzophenone (B122507) with ketones in the presence of a catalyst to yield 9-phenylacridine (B188086) derivatives. ualberta.ca The versatility of the Friedländer annulation allows for the construction of a diverse range of fused nitrogen-containing heterocycles, including the acridine framework. researchgate.net

Functionalization Strategies for Acridine Derivatives

Once the basic acridine or acridone ring system is formed, further chemical transformations are necessary to introduce specific functional groups, such as the piperidino moiety at the 9-position. These strategies often involve the manipulation of key intermediates.

Manipulation of Acylated Diphenylamines

The manipulation of C-acylated diphenylamines serves as a direct route to 9-substituted acridines and can be seen as a variation of the Bernthsen synthesis. researchgate.netnih.govmdpi.com Instead of reacting diphenylamine with a carboxylic acid, a pre-formed acylated diphenylamine undergoes intramolecular cyclization. For example, a C-acylated diphenylamine can be treated with a mixture of iodine and hydriodic acid (I₂/HI) to induce cyclization and produce 9-phenylacridines. nih.govmdpi.com This approach offers a direct method for installing an aryl substituent at the 9-position of the acridine core.

Reduction of Acridones

Acridones, which are readily synthesized via the Ullmann condensation and subsequent cyclization, are common and stable intermediates. conicet.gov.arnih.gov To obtain the corresponding acridine, the carbonyl group at the 9-position of the acridone must be reduced. researchgate.netmdpi.com A classic and effective method for this transformation is the distillation of the acridone over zinc dust, which reduces the ketone to furnish the acridine ring system. wikipedia.org Other reducing agents can also be employed. The resulting acridine can then be functionalized. For example, it can be converted to a 9-chloroacridine (B74977), a highly reactive intermediate, which readily undergoes nucleophilic substitution at the 9-position with amines like piperidine (B6355638). clockss.org The reduction of the acridone is, therefore, a critical step in many synthetic pathways leading to 9-substituted acridine derivatives. nih.gov

Table 3: Methods for the Reduction of Acridones

| Precursor | Reagent/Method | Product | Reference |

|---|---|---|---|

| Acridone | Zinc Dust (distillation) | Acridine | wikipedia.org |

| Acridone (from Ullmann synthesis) | Reduction and Dehydrogenation | Acridine | nih.govmdpi.com |

| General Acridones | Various reducing agents | Acridines | nih.gov |

Functionalization of 9-Chloroacridines with Piperidine

The synthesis of 9-piperidinoacridine and its analogues is frequently achieved through the functionalization of 9-chloroacridine precursors. researchgate.net This method relies on the high reactivity of the carbon atom at the 9-position of the acridine nucleus, which is susceptible to nucleophilic attack. The reaction of 9-chloroacridine with piperidine is a classic example of nucleophilic aromatic substitution (SNAr). indexcopernicus.comejpmr.com

This transformation is typically carried out by refluxing 9-chloroacridine with piperidine in a suitable solvent, such as ethanol (B145695) or toluene. clockss.orgsci-hub.se The reaction proceeds by the displacement of the chloro group at the C-9 position by the secondary amine, piperidine, to yield the desired 9-piperidinoacridine. The key intermediate, 9-chloroacridine, is itself commonly synthesized from acridone via chlorination using reagents like phosphorus oxychloride (POCl₃). indexcopernicus.comsci-hub.se This two-step sequence, from acridone to 9-chloroacridine and subsequent amination, represents a robust and widely utilized pathway for accessing a variety of 9-aminoacridine (B1665356) derivatives. indexcopernicus.comejpmr.comsci-hub.se For instance, the reaction can be performed by refluxing 9-chloroacridine with piperidine in ethyl methyl ketone in the presence of sodium iodide and anhydrous potassium carbonate. sci-hub.se

Modern and Modular Synthetic Approaches for 9-Piperidinoacridine and Analogues

While the direct substitution of 9-chloroacridine remains a cornerstone, modern synthetic chemistry has introduced more sophisticated and modular approaches for the synthesis of 9-piperidinoacridine and its derivatives.

Photo-excitation Techniques for Precursor Generation

Photochemical methods offer unique pathways for generating reactive intermediates that can be used in the synthesis of complex molecules. In the context of acridine chemistry, photo-excitation can be leveraged to generate precursors for functionalization. For example, photoinduced hydrogen atom transfer (HAT) has been developed as a powerful tool for creating synthetically valuable radical species. chemrxiv.org The direct photoexcitation of ketones is known to generate acyl radicals through Norrish-type pathways. chemrxiv.org While not yet a mainstream method for 9-piperidinoacridine synthesis, these principles could be applied to generate acridine-based radical precursors.

Another relevant approach is cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr). acs.org This technique involves the photo-oxidation of an electron-rich arene to a cation radical, which is significantly more reactive towards nucleophiles than the neutral arene. Kinetic and computational data support a mechanism involving a rate-limiting nucleophilic addition into the arene cation radical. acs.org Such photoredox catalysis could potentially be applied to acridine precursors, enabling functionalization under mild conditions. acs.org

Copper-mediated Cascade Annulation Processes

Copper catalysis has become a versatile tool in organic synthesis, enabling a wide range of transformations, including cross-coupling and annulation reactions. beilstein-journals.orgnih.gov Copper-mediated cascade reactions, where multiple bonds are formed in a single operation, provide an efficient strategy for constructing complex heterocyclic systems like acridines.

An example of a relevant copper-mediated process is the oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines, promoted by Cu(OAc)₂. rsc.org While this specific example leads to pyrazolo[1,5-a]pyridines, the underlying principles of copper-mediated annulation could be adapted for the synthesis of the acridine core. Copper-catalyzed C-H functionalization is another powerful strategy that could be harnessed to build or modify the acridine scaffold before or after the introduction of the piperidine moiety. beilstein-journals.org The synthesis of ynamides through the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles further illustrates the power of copper in forming carbon-nitrogen bonds, a key step in the synthesis of 9-piperidinoacridine. ulb.ac.be

Nucleophilic Aromatic Substitution (SNAr) in 9-Position Chemistry

The chemistry of 9-piperidinoacridine is dominated by the nucleophilic aromatic substitution (SNAr) reaction at the C-9 position of the acridine ring system. researchgate.net The electron-withdrawing effect of the ring nitrogen atom, combined with the ability of the tricyclic system to stabilize the intermediate Meisenheimer complex, makes the C-9 position exceptionally electrophilic and prone to substitution. vulcanchem.com

The most common leaving group at this position is a halide, typically chloride, making 9-chloroacridine the primary substrate for these reactions. researchgate.netindexcopernicus.com A wide variety of nucleophiles, including amines, thiols, and alkoxides, can displace the 9-chloro substituent to afford a diverse library of 9-substituted acridines. clockss.org The reaction of 9-chloroacridine with piperidine is a highly efficient example of this process. clockss.orgsci-hub.se

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 9-Chloroacridine | Piperidine | Reflux in ethanol | 9-Piperidinoacridine | indexcopernicus.comclockss.org |

| 9-Chloroacridine | Piperazine derivatives | Reflux in ethyl methyl ketone, NaI, K₂CO₃ | 9-Piperazinylacridine derivatives | sci-hub.se |

| 1-Nitro-9-chloroacridine | Piperidine | Pyridine (B92270), -10°C | 1-Nitro-9-piperidinoacridine | clockss.org |

| 9-Chloroacridine | Arylsulphonyl hydrazides | Methanol (B129727) | 9-(Arylsulphonylhydrazido)acridines | researchgate.net |

Kinetic studies of the SNAr reactions of 9-chloroacridines with various nucleophiles have provided significant insight into the reaction mechanisms. researchgate.netresearchgate.net Investigations involving arylsulphonyl hydrazides in methanol have proposed a base-catalyzed mechanism. researchgate.net The effect of substituents on the nucleophile was found to be in the order: MeO > Me > H, indicating that electron-donating groups on the nucleophile enhance its reactivity and help stabilize the zwitterionic transition state complex. researchgate.net

Kinetic studies on the interaction between acridine derivatives and biological macromolecules like DNA have also been performed, highlighting the importance of understanding the rates of association. nih.govnih.gov For the reaction of 9-chloroacridines with arylsulphonyl hydrazides, plotting kinetic data confirmed the SNAr reaction pathway. researchgate.net These studies are crucial for optimizing reaction conditions and understanding the fundamental reactivity of the acridine nucleus.

Certain substituted 9-piperidinoacridines can undergo fascinating intramolecular atom transfer reactions. A notable example is the intramolecular transfer of an oxygen atom from a nitro group to the acridine ring nitrogen. researchgate.netresearchgate.net This phenomenon has been observed in the reaction of 1-nitro-9-piperidinoacridine with piperidine. researchgate.net This type of internal redox process highlights the unique electronic properties of the acridine scaffold when appropriately substituted.

Furthermore, intramolecular hydrogen atom transfer (HAT) is a fundamental process in radical chemistry that can lead to remote C-H functionalization. rsc.org This process typically involves the generation of a heteroatom-centered radical which then abstracts a hydrogen atom from a distal position within the same molecule, often via a six-membered ring transition state (1,5-HAT). rsc.org Such HAT cascades, which can be initiated photochemically or with radical initiators, have been used for the functionalization of complex molecules. nih.gov While specific examples involving 9-piperidinoacridine are not extensively documented, the principles of intramolecular HAT represent a potential avenue for the selective functionalization of the piperidine or acridine rings in these compounds. rsc.orgnih.gov

Synthetic Routes for Novel 9-Piperidinoacridine Derivatives

The synthesis of novel derivatives of 9-piperidinoacridine is primarily achieved through modifications of the acridine core or the piperidine substituent. The most prevalent and versatile method involves the nucleophilic aromatic substitution (SNAr) reaction, typically utilizing a 9-chloroacridine precursor. This key intermediate can be functionalized with various substituents, which are then carried into the final 9-piperidinoacridine product. Alternatively, derivatives can be accessed by employing a substituted piperidine ring in the condensation step with 9-chloroacridine.

The general synthetic strategy commences with the preparation of an appropriate N-phenylanthranilic acid, which is then cyclized to form a substituted acridone. sci-hub.se Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the crucial substituted 9-chloroacridine intermediate. sci-hub.senih.gov Finally, condensation of this intermediate with piperidine affords the target derivative. sci-hub.se This modular approach allows for the introduction of a wide array of functional groups onto the acridine scaffold.

A primary strategy for creating novel 9-piperidinoacridine derivatives involves introducing substituents onto the tricyclic acridine nucleus prior to the introduction of the piperidine moiety. This is accomplished by starting with appropriately substituted N-phenylanthranilic acids or acridones.

A notable example is the synthesis of 1-nitro-9-piperidinoacridine. The reaction begins with a substituted 9-chloroacridine, specifically 1-nitro-9-chloroacridine, which is then reacted with piperidine to yield the final product. clockss.org The presence of the electron-withdrawing nitro group at the C-1 position activates the C-9 position for nucleophilic attack, facilitating the substitution reaction. clockss.org The rate of hydrolysis for 1-nitro-9-chloroacridine at pH 1 and 40°C is approximately 150 times greater than that of the unsubstituted 9-chloroacridine, highlighting the activating influence of the nitro group. clockss.org

A variety of other substituted derivatives can be synthesized using this general methodology. By starting with different substituted 9-chloroacridines, a range of functional groups can be incorporated into the acridine core. Research has demonstrated the synthesis of derivatives with methyl, chloro, and methoxy (B1213986) groups at various positions on the acridine ring. sci-hub.se These syntheses are typically performed by refluxing the substituted 9-chloroacridine with piperidine, often in a solvent like ethyl methyl ketone in the presence of anhydrous potassium carbonate and sodium iodide. sci-hub.se

Below is a table summarizing the synthesis of several 9-piperidinoacridine derivatives with substituents on the acridine ring.

Table 1: Synthesis of 9-Piperidinoacridine Derivatives via Substituted 9-Chloroacridines This table is interactive. Click on the headers to sort the data.

| Precursor | Derivative Name | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Nitro-9-chloroacridine | 1-Nitro-9-piperidinoacridine | Reaction with piperidine | Not Specified | clockss.org |

| 2-Methyl-9-chloroacridine | 2-Methyl-9-piperidinoacridine | Reflux in ethyl methyl ketone with K₂CO₃, NaI | Not Specified | sci-hub.se |

| 3-Methyl-9-chloroacridine | 3-Methyl-9-piperidinoacridine | Reflux in ethyl methyl ketone with K₂CO₃, NaI | Not Specified | sci-hub.se |

| 4-Methyl-9-chloroacridine | 4-Methyl-9-piperidinoacridine | Reflux in ethyl methyl ketone with K₂CO₃, NaI | Not Specified | sci-hub.se |

| 2-Chloro-9-chloroacridine | 2-Chloro-9-piperidinoacridine | Reflux in ethyl methyl ketone with K₂CO₃, NaI | Not Specified | sci-hub.se |

| 2-Methoxy-9-chloroacridine | 2-Methoxy-9-piperidinoacridine | Reflux in ethyl methyl ketone with K₂CO₃, NaI | Not Specified | sci-hub.se |

An alternative and equally viable route to novel derivatives involves the functionalization of the piperidine ring itself. In this approach, unsubstituted 9-chloroacridine is reacted with a pre-synthesized, substituted piperidine derivative. This method allows for the introduction of diverse chemical functionalities directly onto the nitrogen-containing heterocycle.

The synthesis of these precursor piperidines is well-established, with numerous methods available for creating a wide variety of substituted analogs. nih.govnih.gov For instance, a series of 4-substituted piperidine compounds can be prepared and subsequently used as nucleophiles. nih.gov

The condensation reaction would follow the standard nucleophilic aromatic substitution mechanism, where the substituted piperidine displaces the chlorine atom at the C-9 position of the acridine ring. The reaction conditions are generally similar to those used for unsubstituted piperidine, involving a suitable solvent and often a base to neutralize the HCl generated during the reaction. nih.govresearchgate.net This strategy opens the door to a vast library of potential derivatives, where the properties can be fine-tuned by altering the substituents on the piperidine ring.

Spectroscopic and Advanced Analytical Characterization of 9 Piperidinoacridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. ijprajournal.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure. ijprajournal.commsu.edu

The electronic spectrum of 9-Piperidinoacridine is characterized by absorption bands that arise from π → π* and n → π* transitions within the aromatic acridine (B1665455) ring system and the non-bonding electrons of the piperidine (B6355638) nitrogen. The extent of conjugation in the acridine moiety significantly influences the energy of these transitions. elte.hu The absorption spectrum typically shows multiple bands, with the positions and molar extinction coefficients (ε) being sensitive to the solvent environment. msu.eduelte.hu This solvent dependence arises from differential stabilization of the ground and excited states by the solvent molecules.

Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) | Transition |

| Ethanol (B145695) | 348, 365, 384 | 7,940; 10,000; 9,330 | π → π |

| Dioxane | 348, 365, 384 | 8,130; 10,230; 9,550 | π → π |

Note: Data presented is for the parent acridine molecule and serves as a reference. The substitution with a piperidino group is expected to cause bathochromic (red) shifts in the absorption maxima due to the electron-donating nature of the nitrogen atom.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Following absorption of light, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

The photophysical properties of 9-Piperidinoacridine, such as its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF), are crucial for understanding its potential as a fluorescent probe or in other light-emitting applications. mdpi.com These properties are often highly dependent on the solvent polarity and viscosity. nih.gov For instance, the fluorescence quantum yield of many fluorescent compounds is known to vary significantly with the solvent environment. rsc.org Time-resolved fluorescence experiments can provide detailed information about the dynamics of the excited state. mdpi.com

Table 2: Illustrative Photophysical Data for Anthracene (B1667546) Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |

| 9-Bromoanthracene | Various | 370 | 400-450 | Varies with solvent |

| 9,10-Dicyanoanthracene | Various | - | Varies | Varies with solvent |

Note: This table shows data for related anthracene derivatives to illustrate the type of information obtained from fluorescence spectroscopy. rsc.orgresearchgate.net Specific data for 9-Piperidinoacridine would require dedicated experimental measurement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a vibrational spectroscopy technique that probes the molecular vibrations of a compound. libretexts.orgresearchgate.net When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies that are characteristic of the bond type and its chemical environment. libretexts.orgyoutube.com An IR spectrum is a plot of the intensity of absorbed radiation versus the frequency (or wavenumber, cm⁻¹) of the radiation. mdpi.com

The IR spectrum of 9-Piperidinoacridine displays a series of absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations of the acridine ring are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations of the piperidine ring appear in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the acridine core give rise to a series of bands in the 1650-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the acridine nucleus is expected in the 1350-1250 cm⁻¹ region.

Fingerprint Region: The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from various bending and skeletal vibrations. slideshare.net

Analysis of these vibrational frequencies provides a molecular fingerprint that can be used for identification and to gain insights into the molecular structure. youtube.comslideshare.net

Table 3: General IR Absorption Frequencies for Functional Groups in 9-Piperidinoacridine

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=N | Stretching | 1650 - 1550 |

| C-N | Stretching | 1350 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed determination of molecular structure in solution. nih.govnih.gov It provides information about the connectivity of atoms and their spatial arrangement through the analysis of the magnetic properties of atomic nuclei. ethz.ch

For 9-Piperidinoacridine, both ¹H and ¹³C NMR spectroscopy are employed.

¹H NMR: The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. Protons on the acridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the piperidine ring appear in the upfield region (δ 1.5-4.0 ppm). The coupling patterns (splitting of signals) provide information about the number of neighboring protons, which helps to establish the connectivity within the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the acridine ring resonate at lower field (δ 110-150 ppm) compared to the aliphatic carbons of the piperidine ring (δ 20-60 ppm). The chemical shifts are sensitive to the electronic environment of each carbon atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to establish the connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignment. uan.mx

Table 4: Predicted ¹³C NMR Chemical Shifts for a Substituted Acridine System

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-9 | ~150 |

| Aromatic CH | 120 - 135 |

| Quaternary Aromatic C | 140 - 148 |

| Piperidine CH₂ (adjacent to N) | ~50 |

| Piperidine CH₂ | 25 - 30 |

Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.orgwikipedia.org

In the mass spectrum of 9-Piperidinoacridine, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula. Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. whitman.edu The analysis of these fragment ions provides valuable clues about the structure of the molecule. libretexts.org Common fragmentation pathways for 9-Piperidinoacridine would likely involve cleavage of the piperidine ring or the bond connecting it to the acridine nucleus. dtic.mil

Table 5: Expected Key Fragments in the Mass Spectrum of 9-Piperidinoacridine

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - H]⁺ | Loss of a hydrogen atom |

| [M - C₅H₁₀N]⁺ | Loss of the piperidino group |

| [C₁₃H₈N]⁺ | Acridinyl cation |

| [C₅H₁₀N]⁺ | Piperidinyl cation |

X-Ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By measuring the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed map of the electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

An X-ray crystal structure of 9-Piperidinoacridine would provide definitive information about its solid-state conformation. This includes the planarity of the acridine ring system and the orientation of the piperidine ring relative to the acridine core. Such structural details are invaluable for understanding intermolecular interactions in the solid state and for correlating the solid-state structure with the properties observed in solution. ksu.edu.sa

Table 6: Hypothetical Crystallographic Data for 9-Piperidinoacridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The actual values would need to be determined experimentally.

Molecular Interactions and Mechanistic Biochemistry of 9 Piperidinoacridine in Vitro and Non Human Cellular Models

DNA Intercalation Mechanisms

9-Piperidinoacridine, a derivative of the acridine (B1665455) family, is recognized for its ability to insert itself between the base pairs of DNA, a process known as intercalation. usp.brcsuohio.edu This non-covalent interaction is a primary mechanism behind its biological activity. researchgate.net The planar aromatic structure of the acridine ring is crucial for this process, allowing it to stack between the hydrophobic environment of adjacent DNA base pairs. researchgate.netwikipedia.org This insertion causes a distortion in the DNA double helix, leading to an unwinding of the helical structure and an increase in the distance between the base pairs at the site of intercalation. wikipedia.org

| Feature | Description |

| Binding Mode | Intercalation between DNA base pairs. usp.brresearchgate.net |

| Driving Forces | Van der Waals, hydrophobic, and electrostatic interactions. wikipedia.org |

| Structural Impact on DNA | Unwinding of the double helix and separation of base pairs. wikipedia.org |

| Cellular Consequence | Inhibition of DNA replication and transcription. csuohio.eduresearchgate.net |

Topoisomerase Enzyme Inhibition

Topoisomerase enzymes are essential for managing the topological state of DNA during cellular processes like replication, transcription, and chromosome segregation. nih.govijabbr.com They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and then resealing the breaks. ijabbr.com 9-Piperidinoacridine can act as a topoisomerase inhibitor, a mechanism that contributes significantly to its cytotoxic effects.

Specifically, acridine derivatives are known to inhibit topoisomerase II. nih.govselleck.co.jp These inhibitors are often classified as "topoisomerase poisons" because they stabilize the transient covalent complex formed between topoisomerase II and DNA. nih.gov This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to an accumulation of these breaks. nih.govijabbr.com The presence of these persistent DNA breaks is detected by the cell as damage, triggering downstream signaling pathways that can lead to cell cycle arrest and apoptosis. usp.br The ability of 9-piperidinoacridine to intercalate into DNA is often a prerequisite for its topoisomerase-inhibiting activity, as the distortion of the DNA helix can facilitate the binding of the drug to the enzyme-DNA complex. nih.gov

| Enzyme Targeted | Mechanism of Inhibition | Consequence |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Accumulation of DNA double-strand breaks, leading to apoptosis. usp.brijabbr.com |

Induction of Apoptosis in Non-Human and In Vitro Cell Lines

The cytotoxic effects of 9-piperidinoacridine and related compounds are often mediated through the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com Apoptosis is a highly regulated process characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell. wikipedia.orgassaygenie.com The induction of apoptosis by 9-piperidinoacridine is a downstream consequence of the DNA damage and topoisomerase inhibition it causes. usp.br

Phosphatidylserine (B164497) Externalization

One of the early and hallmark events of apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer leaflet. bio-techne.complos.org In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane. bio-techne.com During apoptosis, this asymmetry is lost, and the exposure of PS on the cell surface acts as an "eat me" signal, flagging the apoptotic cell for phagocytosis by immune cells. plos.orgnih.gov The externalization of PS is a common feature observed in cells undergoing apoptosis induced by various stimuli, including DNA-damaging agents. bio-techne.commdpi.com This process can be detected using annexin (B1180172) V, a protein that has a high affinity for PS and can be labeled with a fluorescent dye. bio-techne.comnih.gov

Mitochondrial Depolarization

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. assaygenie.comnih.gov A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), a phenomenon known as mitochondrial depolarization. biorxiv.orgmicropublication.org The ΔΨm is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP production. biorxiv.org The dissipation of this potential is often a point of no return in the apoptotic process. Mitochondrial depolarization can be triggered by various cellular stresses, including DNA damage. assaygenie.com This loss of membrane potential is associated with the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. assaygenie.comnih.gov The release of these factors is a critical step in the activation of the caspase cascade. The fluorescent dye JC-1 is commonly used to measure mitochondrial membrane potential, as it forms red-fluorescent aggregates in healthy mitochondria with a high ΔΨm and exists as green-fluorescent monomers in the cytoplasm of apoptotic cells with a depolarized mitochondrial membrane. thermofisher.comthermofisher.combiolegend.com

Caspase Activation Pathways

Caspases are a family of cysteine proteases that act as the executioners of apoptosis. wikipedia.orgcreative-diagnostics.com They are present in the cell as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. creative-diagnostics.comrndsystems.com There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. assaygenie.comnih.gov

The intrinsic pathway is typically initiated by cellular stress, such as DNA damage caused by agents like 9-piperidinoacridine. assaygenie.com This stress leads to mitochondrial depolarization and the release of cytochrome c. nih.gov In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex called the apoptosome. nih.govcreative-diagnostics.com Within the apoptosome, pro-caspase-9 is activated, and it, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. wikipedia.orgcreative-diagnostics.comnih.gov These executioner caspases are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. wikipedia.orgassaygenie.com The activation of caspase-3 is a central event in the execution phase of apoptosis and is often used as a marker for cells undergoing this process. nih.govrndsystems.com

| Apoptotic Event | Description | Key Molecules Involved |

| Phosphatidylserine Externalization | Translocation of PS to the outer plasma membrane leaflet. bio-techne.complos.org | Phosphatidylserine, Annexin V (for detection). bio-techne.com |

| Mitochondrial Depolarization | Loss of the mitochondrial membrane potential. biorxiv.orgmicropublication.org | Cytochrome c, JC-1 (for detection). nih.govthermofisher.com |

| Caspase Activation | Proteolytic cascade leading to cell disassembly. wikipedia.orgcreative-diagnostics.com | Caspase-9 (initiator), Caspase-3 (executioner), Apaf-1. nih.govcreative-diagnostics.comnih.gov |

Mechanisms of Antimicrobial Activity (Bacterial, Fungal, Viral Models)

In addition to its anti-cancer properties, 9-piperidinoacridine and other acridine derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.comnih.gov The mechanisms underlying this activity often overlap with their anti-cancer mechanisms, primarily involving the inhibition of nucleic acid and protein synthesis. nih.gov

In bacterial models, the primary target is often DNA replication. By intercalating into the bacterial chromosome, these compounds can inhibit the function of essential enzymes like DNA gyrase and topoisomerase IV, which are bacterial topoisomerases responsible for managing DNA supercoiling during replication. nih.gov Inhibition of these enzymes leads to a cessation of DNA synthesis and ultimately bacterial cell death. Some antimicrobial agents can also disrupt the bacterial cell membrane, leading to a loss of cellular integrity and leakage of cytoplasmic contents. nih.govmdpi.com

The antifungal activity of such compounds can also be attributed to their interaction with DNA and the inhibition of topoisomerases. mdpi.com Furthermore, they may interfere with fungal cell wall synthesis or disrupt the fungal cell membrane, which has a different composition from bacterial and mammalian cells. mdpi.com

The antiviral activity of intercalating agents is generally based on their ability to interfere with viral replication. mdpi.com This can occur through the inhibition of viral DNA or RNA synthesis by intercalating into the viral genome. Additionally, some compounds may inhibit viral enzymes that are essential for replication or interfere with the assembly of new viral particles. frontiersin.org

| Organism Type | Primary Mechanism of Action | Key Targets |

| Bacteria | Inhibition of DNA replication. nih.gov | DNA gyrase, Topoisomerase IV. nih.gov |

| Fungi | Inhibition of DNA synthesis and disruption of cell membrane/wall. mdpi.com | DNA, Topoisomerases, Cell membrane components. mdpi.com |

| Viruses | Inhibition of viral nucleic acid replication. mdpi.com | Viral DNA or RNA, Viral enzymes. mdpi.comfrontiersin.org |

Antileishmanial Activity Pathways

Acridine derivatives, the class of compounds to which 9-Piperidinoacridine belongs, have demonstrated significant antileishmanial properties in preclinical studies. nih.gov The therapeutic arsenal (B13267) against leishmaniasis, a neglected tropical disease, is limited, prompting research into new chemical scaffolds like acridines. mdpi.com The mechanism of action for these compounds is believed to be multifactorial, targeting several key parasite pathways simultaneously. asm.org

A primary proposed mechanism is the interference with the parasite's DNA metabolism. asm.org The planar, heterocyclic structure of acridine allows it to intercalate into DNA, particularly the kinetoplast DNA (kDNA) found in the parasite's unique mitochondrion. asm.org This interaction can disrupt DNA replication and synthesis, ultimately leading to parasite death. asm.org

Beyond DNA intercalation, acridine derivatives may inhibit essential parasitic enzymes. Molecular docking studies have proposed that these compounds can target enzymes such as cysteine protease B and topoisomerase I, both of which are vital for the parasite's survival and proliferation. mdpi.comresearchgate.net Furthermore, some studies suggest that acridines may induce secondary effects on protein and lipid metabolism, reinforcing the view that they act as multitarget agents against Leishmania. asm.org The in vitro antileishmanial activity of several acridine derivatives highlights their potential, with IC₅₀ values often in the low micromolar range against both promastigote and amastigote forms of the parasite. nih.govmdpi.com

Table 1: In Vitro Antileishmanial Activity of Representative Acridine Derivatives

| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| AMTAC-02 | L. infantum | Amastigote | 10.47 | mdpi.com |

| ACMD-03 | L. infantum | Amastigote | 13.50 | mdpi.com |

| AMTAC-02 | L. amazonensis | Promastigote | 0.73 | mdpi.com |

| B16 | L. infantum | Amastigote | Not specified, but potent | asm.org |

| C20 | L. infantum | Amastigote | Not specified, but potent | asm.org |

This table presents data for representative acridine derivatives, not specifically 9-Piperidinoacridine, to illustrate the general activity of the chemical class.

Neuroprotective Mechanisms in Pre-clinical Models

Certain acridine derivatives have shown potential for neuroprotection in preclinical models of neurodegenerative conditions like Alzheimer's disease. ontosight.airesearchgate.net The proposed mechanisms are centered on counteracting key pathological processes of these diseases.

A significant pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic oligomers and insoluble plaques. plos.orgmdpi.com Small molecules that can inhibit this aggregation process are considered promising therapeutic candidates. plos.orgnih.gov Acridine derivatives have been identified as effective inhibitors of Aβ fibrillization. nih.govresearchgate.net

The planar aromatic structure of the acridine core is believed to play a crucial role in this activity. researchgate.net It allows the molecule to interact directly with the Aβ peptide, potentially through stacking interactions, thereby disrupting the formation of the β-sheet structures that are necessary for aggregation. plos.orgnih.gov Studies on various 9-substituted acridines and dihydroacridines have demonstrated a significant ability to inhibit Aβ₄₂ self-aggregation in vitro. frontiersin.org Some acridine-based compounds have been designed as dual-function agents that not only block Aβ aggregation but also inhibit cholinesterase enzymes, another key target in Alzheimer's therapy. researchgate.netresearchgate.net

Table 2: Inhibition of Aβ₄₂ Self-Aggregation by Dihydroacridine Derivatives

| Compound | Inhibition of Aβ₄₂ Self-Aggregation (%) | Reference |

|---|---|---|

| Dibenzyloxy derivative (1d) | 58.9 ± 4.7 | frontiersin.org |

Data from a study on 9-phosphoryl-9,10-dihydroacridines, illustrating the anti-aggregation potential of the acridine scaffold.

Neurotrophic factors are proteins essential for the growth, survival, and differentiation of neurons. wikipedia.orgcureparkinsons.org.uk A proposed, though less extensively detailed, neuroprotective mechanism for some acridine derivatives is the promotion of neurotrophic factor expression. ontosight.ai Enhancing the levels of factors like brain-derived neurotrophic factor (BDNF) could help support neuronal health and resilience in the face of neurodegenerative processes. nih.gov While this pathway is cited as a potential contributor to the neuroprotective effects of the acridine class, specific studies detailing the direct impact of 9-Piperidinoacridine on the expression of individual neurotrophic factors are not widely available in the current literature. ontosight.ai

Cell Cycle Progression Inhibition in In Vitro Models

The acridine scaffold is a well-established pharmacophore in anticancer drug discovery, with many derivatives exhibiting potent cytotoxic activity by interfering with cell cycle progression. ptfarm.plmdpi.comnih.gov The primary mechanism of action is the compound's ability to function as a DNA intercalator and an inhibitor of topoisomerase enzymes. ontosight.aimdpi.comtandfonline.com

Acridines, due to their planar shape, insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This intercalation distorts the DNA structure, obstructing the processes of DNA replication and transcription, which are prerequisites for cell division. nih.gov This action subsequently leads to the inhibition or poisoning of topoisomerase I and II, enzymes critical for managing DNA topology during replication. mdpi.comtandfonline.com The disruption of topoisomerase function leads to DNA strand breaks, which triggers a DNA damage response. researchgate.net This response typically results in the arrest of the cell cycle, often at the G2/M or S phase, preventing the cell from proceeding into mitosis. tandfonline.comresearchgate.netscilit.com If the DNA damage is irreparable, this cell cycle arrest ultimately leads to the induction of apoptosis (programmed cell death). researchgate.netscilit.com

Table 3: In Vitro Cytotoxicity (IC₅₀) of Representative Acridine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 8 | MCF7 | Breast | Not specified (97.5% growth inhibition) | tandfonline.com |

| Compound 8 | DU-145 | Prostate | Not specified (84.3% growth inhibition) | tandfonline.com |

| Compound 8b | HepG2 | Liver | 14.51 | mdpi.com |

| Compound 8b | MCF-7 | Breast | 8.83 | mdpi.com |

| Compound 7c | Not specified | Not specified | 7.33 (against Topo-II) | mdpi.com |

| APZ7 | MCF-7 | Breast | 46.402 (µg/ml) | scilit.com |

This table presents data for various acridine derivatives, not specifically 9-Piperidinoacridine, to illustrate the cytotoxic and cell cycle-inhibiting potential of the chemical class.

Multitarget Approaches in Molecular Bioactivity

The concept of polypharmacology, where a single chemical entity interacts with multiple biological targets, is a growing strategy in drug discovery. researchgate.netresearchgate.net The acridine scaffold, including derivatives like 9-Piperidinoacridine, exemplifies this approach, demonstrating a range of biological effects that stem from its ability to modulate several pathways. asm.orgnih.gov

The activities detailed in the preceding sections highlight this multitarget nature. In the context of leishmaniasis, acridine derivatives are suggested to not only intercalate DNA but also to inhibit multiple vital enzymes, such as proteases and topoisomerases. asm.orgresearchgate.net In neurodegenerative disease models, acridine-based compounds can simultaneously inhibit the aggregation of Aβ peptides and the activity of cholinesterase enzymes, addressing two different aspects of Alzheimer's pathology. researchgate.netresearchgate.net For anticancer applications, the primary mechanism of topoisomerase inhibition is often supplemented by effects on other cellular processes, including the modulation of protein kinases or the induction of apoptosis through multiple signaling cascades. nih.govresearchgate.net This ability to engage several targets can lead to synergistic therapeutic effects and may offer advantages over highly selective single-target agents, particularly for complex multifactorial diseases. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 9 Piperidinoacridine Derivatives

Impact of the Piperidine (B6355638) Moiety on Molecular Interactions

The piperidine moiety is often a critical structural element for activity at various receptors. In different molecular contexts, the replacement of a piperazine ring with a piperidine ring has been identified as a key determinant for high-affinity interactions, particularly at sigma-1 (σ1R) and histamine H3 (H3R) receptors nih.gov. This highlights the piperidine ring's role in establishing specific ligand-receptor interactions that may not be achievable with other cyclic amines nih.gov. The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a receptor's binding pocket or with the phosphate backbone of DNA, thereby anchoring the molecule to its target.

Influence of Substituent Effects on Bioactivity

The biological activity of 9-piperidinoacridine derivatives can be finely tuned by introducing various substituents onto the acridine (B1665455) ring system. SAR studies have consistently shown that the type, position, and electronic properties of these substituents are critical determinants of potency and selectivity.

For example, in anticancer studies of 9-anilinoacridine derivatives, substitution on the acridine ring at position '2' with a methoxy (B1213986) group, combined with a bulky trifluoromethyl (CF3) group on the aniline (B41778) ring, resulted in potent activity against both lung (A-549) and cervical (HeLa) cancer cell lines researchgate.net. Similarly, research on acridine-based N-acylhydrazone derivatives indicated that electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2) on the hydrazone moiety enhanced both DNA binding and anticancer activity nih.gov. Conversely, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) resulted in only moderate activity nih.gov. These findings underscore the importance of electronic effects in modulating the bioactivity of the acridine scaffold.

The following table summarizes the observed effects of different substituents on the anticancer activity of various acridine derivatives.

| Parent Compound Class | Substituent(s) | Position(s) | Effect on Anticancer Activity | Reference Cell Lines |

| 9-Anilinoacridine | -OCH3 | Acridine ring (pos. 2) | Potent Activity | A-549 (Lung), HeLa (Cervical) |

| -CF3 | Phenyl ring (pos. 3') | |||

| Acridine N-Acylhydrazone | -Cl, -NO2, -F, -Br | Benzohydrazide moiety | Favorable for activity | Not specified |

| -OH, -OCH3 | Benzohydrazide moiety | Moderate activity | Not specified | |

| 9-Aminoacridine-4-carboxamide | -COOH | Phenyl ring (para) | Excellent activity | HeLa (Cervical) |

This table is generated based on data from multiple studies on different acridine derivatives to illustrate general SAR principles.

Planarity and Cationic Ionization in Molecular Activity

The biological action of many acridine derivatives, including 9-piperidinoacridine, is intrinsically linked to two key physicochemical properties: the planarity of the tricyclic system and its ability to exist as a cation at physiological pH.

The flat, aromatic, and planar structure of the acridine ring is a prerequisite for its primary mechanism of action: intercalation into DNA nih.govresearchgate.netnih.govmdpi.com. This process involves the insertion of the planar chromophore between adjacent base pairs of the DNA double helix nih.govmdpi.com. This interaction is stabilized by π-π stacking forces and leads to a distortion of the DNA structure, which can inhibit the function of crucial enzymes like DNA polymerases and topoisomerases, ultimately interfering with DNA replication and transcription processes nih.govmdpi.com.

Furthermore, the basicity of the nitrogen atom in the acridine ring (and often the substituent at position 9) is crucial. For many biological activities, including antibacterial action, a high level of cationic ionization at neutral pH is an obligatory parameter researchgate.net. The protonation of the heterocyclic nitrogen results in a positive charge that is delocalized across the aromatic system. This positive charge facilitates strong ionic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the intercalated complex and enhancing the compound's biological effect mdpi.com.

Ligand-Based SAR Elucidation

In the absence of a defined three-dimensional receptor structure, ligand-based SAR studies are employed to understand the relationship between the chemical structures of a series of compounds and their biological activity. This approach relies on analyzing how modifications to the ligand (the 9-piperidinoacridine derivative) affect its activity.

For acridine derivatives, a primary mechanism of action is the inhibition of topoisomerase enzymes rsc.orgnih.govgoogle.com. Ligand-based SAR would involve synthesizing a library of 9-piperidinoacridine analogs with systematic variations. These variations could include:

Modifications to the piperidine ring: Introducing substituents, changing the ring size, or replacing it with other heterocyclic systems.

Alterations to the acridine core: Adding various substituents (e.g., electron-donating or -withdrawing groups) at different positions (C1-C8).

Changes in the linker: If a linker exists between the acridine and another pharmacophore, its length, flexibility, and chemical nature would be varied.

By comparing the biological activities (e.g., IC50 values for enzyme inhibition or cell growth) of these analogs, a pharmacophore model can be constructed. This model defines the essential structural features required for activity, such as the necessity of a planar aromatic system for intercalation, a basic nitrogen for protonation, and specific steric or electronic properties at certain positions to optimize interactions with the target.

Receptor-Based SAR Analysis

Receptor-based SAR analysis utilizes the known three-dimensional structure of the biological target, such as DNA or an enzyme like topoisomerase II, to rationalize the observed activity of ligands. For 9-piperidinoacridine, the primary "receptors" are DNA and topoisomerase II.

The interaction with DNA is a classic example of receptor-based analysis. The planar acridine ring intercalates between DNA base pairs, while the protonated piperidine moiety can form ionic bonds with the DNA phosphate backbone mdpi.com. The precise fit and orientation within the DNA helix are governed by van der Waals forces and electrostatic interactions. Changes to the ligand's structure, such as adding bulky substituents, can create steric hindrance, preventing effective intercalation and reducing activity. Conversely, substituents that can form additional hydrogen bonds with the DNA bases or backbone can enhance binding affinity and potency.

Similarly, in the context of topoisomerase II inhibition, 9-piperidinoacridine derivatives act as "poisons" by stabilizing the transient DNA-enzyme cleavable complex. Receptor-based SAR would analyze how different derivatives fit into the binding site at the DNA-protein interface. The piperidine ring and other substituents can engage in specific interactions (hydrophobic, hydrogen bonding, ionic) with amino acid residues of the enzyme, influencing the stability of this ternary complex and thus determining the compound's inhibitory potency.

Computational Approaches in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity nih.gov. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For a series of 9-piperidinoacridine derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol and water).

Topological indices: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., log(1/IC50)) nih.gov. A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives, guiding the design of more potent analogs.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides a more intuitive and visually interpretable model of SAR. Unlike traditional QSAR, which uses 2D descriptors, CoMFA correlates the 3D steric and electrostatic properties of molecules with their biological activity.

The CoMFA process for 9-piperidinoacridine derivatives would involve:

Molecular Alignment: Aligning all molecules in the dataset based on a common structural feature, typically the rigid acridine core.

Field Calculation: Placing the aligned molecules within a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated, generating 3D molecular fields for each compound.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to create a statistical model that correlates the variations in the field values with the variations in biological activity.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to have a specific effect on activity. For example, a green contour map might indicate regions where adding bulky groups would increase activity, while a red contour map could show where negative electrostatic potential is favorable. This provides medicinal chemists with a clear, 3D roadmap for designing new derivatives with enhanced potency.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D molecular properties. This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules to generate a predictive model. While specific CoMSIA studies focused solely on 9-piperidinoacridine derivatives are not extensively documented in publicly available research, the principles of this methodology can be understood from studies on structurally related acridine analogues.

A typical CoMSIA study involves the following steps:

Selection and Alignment of Compounds: A dataset of 9-piperidinoacridine derivatives with known biological activities is selected. These molecules are then aligned based on a common substructure or a pharmacophore model.

Calculation of Molecular Fields: For each compound, five physicochemical fields are calculated at regularly spaced grid points: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.

PLS Analysis: Partial Least Squares (PLS) analysis is employed to derive a linear correlation between the CoMSIA field values (independent variables) and the biological activities (dependent variable).

Model Validation and Interpretation: The resulting QSAR model is rigorously validated using statistical methods. The model's output is often visualized as 3D contour maps, which highlight the regions around the molecule where specific physicochemical properties are favorable or unfavorable for activity.

For instance, in a hypothetical CoMSIA study on a series of 9-piperidinoacridine derivatives, the contour maps might reveal that:

Steric Fields (Green and Yellow Contours): Green contours might indicate regions where bulky substituents on the piperidine or acridine rings enhance biological activity, while yellow contours could suggest areas where steric hindrance is detrimental.

Electrostatic Fields (Blue and Red Contours): Blue contours would highlight areas where electropositive groups are favored, whereas red contours would indicate regions where electronegative groups are preferred for optimal activity.

Hydrophobic Fields (Yellow and White Contours): Yellow contours could show regions where hydrophobic groups increase activity, and white contours might indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields (Cyan/Purple and Magenta/Orange Contours): These maps would pinpoint specific locations where hydrogen bond donor or acceptor functionalities on the derivatives can form crucial interactions with the biological target, thereby influencing their activity.

While a dedicated data table for a CoMSIA study on 9-piperidinoacridine is not available, a representative table from a study on related heterocyclic compounds would typically present the following statistical parameters to validate the model's robustness and predictive power.

Table 1: Hypothetical CoMSIA Statistical Results

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model. |

| F-statistic | High value | Indicates the statistical significance of the model. |

| Standard Error of Estimate | Low value | Shows the precision of the predictions. |

These statistical validations are crucial to ensure that the generated CoMSIA model is reliable for predicting the activity of new, untested 9-piperidinoacridine derivatives.

Molecular Docking for Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-piperidinoacridine, docking studies are essential for predicting how its derivatives bind to a specific biological target, such as an enzyme or a receptor, at the atomic level. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

The molecular docking process generally involves:

Preparation of the Receptor and Ligands: The 3D structure of the biological target (receptor) is obtained from crystallographic or NMR data, or through homology modeling. The structures of the 9-piperidinoacridine derivatives (ligands) are built and optimized.

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For 9-piperidinoacridine derivatives, molecular docking studies could be used to predict their binding to a target like topoisomerase II, a common target for acridine-based compounds. The results would elucidate the specific amino acid residues in the enzyme's active site that interact with the ligand.

A detailed analysis of the docking results would typically be summarized in a table, highlighting the key interactions and binding energies.

Table 2: Hypothetical Molecular Docking Results of 9-Piperidinoacridine Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Derivative A | -8.5 | TYR85, LYS120 | Hydrogen Bond |

| ILE125, PRO150 | Hydrophobic | ||

| Derivative B | -9.2 | ASP90, GLU94 | Hydrogen Bond, Electrostatic |

| PHE140, LEU142 | Hydrophobic | ||

| Derivative C | -7.9 | SER149 | Hydrogen Bond |

This data provides a structural basis for the observed biological activities and guides the rational design of new derivatives with improved binding affinities. For instance, if a particular hydrogen bond is found to be crucial for high affinity, new derivatives can be designed to optimize this interaction. Visual inspection of the docked poses provides a 3D representation of these interactions, further aiding in the structure-based drug design process.

Design and Synthesis of 9 Piperidinoacridine Analogues and Derivatives

Design Principles for Modulating Physicochemical Characteristics

The design of 9-piperidinoacridine analogues is guided by structure-activity relationship (SAR) principles, which relate a molecule's three-dimensional structure to its biological effect. researchgate.net Modifications aim to enhance interactions with biological targets and improve pharmacokinetic profiles by fine-tuning physicochemical properties like lipophilicity, electronic distribution, and steric factors. drugdesign.org

Lipophilicity, often quantified as the n-octanol/water partition coefficient (Po/w), is a critical parameter. nih.gov While a certain degree of lipophilicity is often necessary for activity, it is not always the sole determinant. nih.gov Structural changes to the 9-piperidinoacridine molecule can significantly alter this characteristic. For instance, increasing the length of an alkyl side chain generally increases lipophilicity, with each additional methylene (B1212753) (CH2) group contributing to this effect. nih.gov Conversely, introducing polar functional groups, such as a hydroxyl (-OH) group, can decrease lipophilicity substantially. nih.gov

Synthesis of N-Substituted Piperidine (B6355638) Analogues

A primary strategy for creating diverse 9-piperidinoacridine derivatives involves modifying the piperidine ring, particularly through N-substitution. The synthesis of these analogues can be achieved through various established chemical routes. General methods for preparing substituted piperidines include the catalytic hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization of suitable linear amines, and multicomponent reactions. nih.govkcl.ac.uk

A common approach involves the reaction of a precursor, such as 9-chloroacridine (B74977), with a pre-synthesized, appropriately substituted piperidine. researchgate.net The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), for example, has been described where various acyl and alkyl groups are attached to the piperidine nitrogen. nih.gov These substitutions are designed to probe the steric and electronic requirements of the target binding site.

The table below details various substituents that have been incorporated onto the piperidine nitrogen in related analogue series, showcasing the chemical diversity that can be achieved.

| Substituent Type | Specific Substituent Group |

|---|---|

| Aroyl | Benzoyl |

| Alkyl | Benzyl |

| Cycloalkyl / Polycyclic | Adamantanoyl |

| Cyclohexanoyl | |

| Dicyclohexylacetyl | |

| Arylalkyl | Diphenylacetyl |

| Cyclohexylacetyl | |

| Alkyl (Branched) | 2-Propylpentanoyl (Valproyl) |

| Carbamoyl | Diphenylcarbamoyl |

| Alkyl (Hindered) | Trimethylacetyl (Pivaloyl) |

Acridine (B1665455) Ring Substitution Effects on Molecular Activity

Modifications to the tricyclic acridine core are a critical aspect of analogue design, as substituents on this ring system can profoundly influence molecular activity. The electronic properties and position of these substituents dictate their effect. ceon.rsnih.gov

Research on related 9-aminoacridines has shown that introducing a methyl group onto the acridine ring can reduce DNA binding affinity and biological activity, whereas introducing a halogen like chlorine can increase it. nih.gov Electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, have been found to enhance the activity of some acridine derivatives. ceon.rs Specifically, placing an -OCH3 group at the C2-position of the acridine ring can increase the potency of certain compounds. ceon.rs For some series of acridine derivatives, a combination of a 6-chloro and a 2-methoxy substituent was found to be important for activity. ptfarm.pl

Furthermore, the activity of hybrid molecules can be affected by the nature of the substituents on other parts of the molecule that are influenced by the acridine ring. In a series of thiazolidine-2,4-dione-acridine hybrids, compounds with electron-withdrawing groups on an associated phenyl ring generally showed higher potency. mdpi.com The point of attachment to the acridine ring is also crucial; an acridin-9-yl substituent was found to enhance antiproliferative activity more effectively than an acridin-4-yl substituent, likely due to the planarity of the former facilitating better biological interactions. mdpi.com